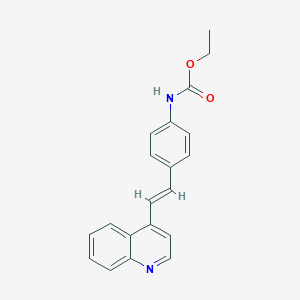
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as BHIM, is a synthetic indole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The exact mechanism of action of 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to interact with the serotonin receptor 5-HT7, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a role in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity, making it suitable for studying various cellular processes. However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone. One area of research could focus on further elucidating its mechanism of action and cellular targets. Another area of research could focus on optimizing its synthesis and improving its pharmacokinetic properties for use in animal models. This compound could also be studied for its potential use in combination therapies for cancer treatment or for its potential use as a diagnostic tool for Alzheimer's disease. Overall, this compound has significant potential for further scientific research and development.
Synthesemethoden
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone can be synthesized through various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. One of the most commonly used methods for synthesizing this compound is through the condensation of 6-bromo-1H-indole-3-carbaldehyde with 2-methyl-1-phenyl-1,3-propanediol in the presence of a Lewis acid catalyst. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting amyloid beta aggregates, which are associated with Alzheimer's disease. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C17H14BrNO2 |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
1-(6-bromo-5-hydroxy-2-methyl-1-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H14BrNO2/c1-10-17(11(2)20)13-8-16(21)14(18)9-15(13)19(10)12-6-4-3-5-7-12/h3-9,21H,1-2H3 |
InChI-Schlüssel |
BKDRBYOQHXFQME-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)O)C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
